N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-fluorobenzamide
Description
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-fluorobenzamide is a benzamide derivative featuring a 2-fluorobenzamide core linked to a phenyl ring substituted with a cyclopropylcarbamoyl-methyl group. The cyclopropyl group confers rigidity and metabolic resistance, making this compound distinct in applications ranging from medicinal chemistry to agrochemicals.
Properties
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-16-4-2-1-3-15(16)18(23)21-14-7-5-12(6-8-14)11-17(22)20-13-9-10-13/h1-8,13H,9-11H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICGCOMBNUBVIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes scaling up the Suzuki–Miyaura coupling reaction and ensuring the availability of high-purity starting materials and reagents .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-fluorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. This compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural Analogues with Sulfamoyl Substitutions
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-fluorobenzamide
- Key Differences :
- Replaces the cyclopropylcarbamoyl-methyl group with a benzyl(methyl)sulfamoyl moiety.
- The sulfamoyl group (-SO₂NH-) introduces higher polarity and hydrogen-bonding capacity compared to the carbamoyl (-CONH-) group in the target compound.
- Implications: Enhanced solubility in aqueous media due to sulfonamide polarity. Potential differences in target binding due to steric bulk from the benzyl group.
Benzamide Derivatives with Heterocyclic Cores
5-chloranyl-2-methoxy-N-[5-[2-[(3-methylphenyl)amino]-2-oxidanylidene-ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- Key Differences :
- Incorporates a thiadiazole ring and methoxy substituent, diverging from the fluorobenzamide core.
- The thiadiazole moiety may enhance π-stacking interactions in biological targets.
- Implications :
- Broader pharmacological applications (e.g., antimicrobial or kinase inhibition) due to heterocyclic diversity.
- Reduced metabolic stability compared to the cyclopropyl group in the target compound.
Cyclopropylcarbamoyl-Containing Compounds
2-(Cyclopropylcarbamoyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-3-carboxylic acid (Compound 261)
- Key Differences :
- Features a pyrrole-carboxylic acid backbone instead of a benzamide.
- A pyridine-trifluoromethyl group introduces strong electron-withdrawing effects.
- Implications: Potential for distinct binding profiles in enzyme inhibition (e.g., COX-2 or proteases). Lower lipophilicity compared to the fluorobenzamide core, affecting membrane permeability.
Cyprosulfamide (CAS No. 221667–31–8)
- Key Differences: Contains a sulfamoyl linkage and is used as a herbicide safener.
- Implications :
- Agrochemistry applications rather than pharmaceutical uses.
- Higher environmental persistence due to sulfamoyl stability.
Fluorinated Benzamide Analogues
4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
- Key Differences :
- Substitutes the cyclopropyl group with a trifluoropropyl ether and bromine atom.
- Multiple halogen atoms increase molecular weight and steric hindrance.
- Implications :
- Enhanced halogen bonding in target interactions (e.g., kinase ATP pockets).
- Higher metabolic liability due to ester linkages.
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-fluorobenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H19FN2O2, with a molecular weight of approximately 320.36 g/mol. The compound features a cyclopropylcarbamoyl group and a fluorobenzamide moiety, which enhance its binding affinity and stability.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. Key mechanisms include:
- Inhibition or Activation : The compound may inhibit or activate target proteins, leading to various biological effects.
- Binding Affinity : The cyclopropyl group improves hydrogen bonding with target sites, enhancing efficacy.
Overview of Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Properties : It has been shown to inhibit pro-inflammatory cytokines.
- Anticancer Activity : Preliminary studies suggest potential efficacy against various cancer cell lines, possibly through apoptosis induction.
- Enzyme Inhibition : The compound selectively inhibits certain kinases involved in inflammatory pathways.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Targeting specific kinases |
Anti-inflammatory Study
In vitro studies demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.
Anticancer Investigation
A study involving various cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability. This suggests its role as a potential anticancer therapeutic, warranting further investigation into its mechanism of action.
Enzyme Interaction Analysis
Research on the compound's interaction with p38 MAP kinase revealed that it acts as a selective inhibitor. The binding affinity was confirmed through assays, demonstrating modulation of downstream signaling pathways involved in inflammation and cancer progression.
Comparative Analysis
When compared to similar compounds, such as N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide, this compound shows enhanced selectivity and potency due to structural differences in the fluorine substitution pattern.
| Compound Name | Binding Affinity | Biological Activity |
|---|---|---|
| N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide | Moderate | Anti-inflammatory |
| This compound | High | Anti-inflammatory, Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
